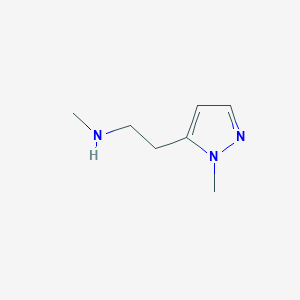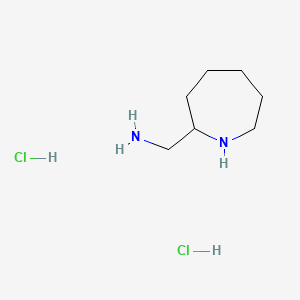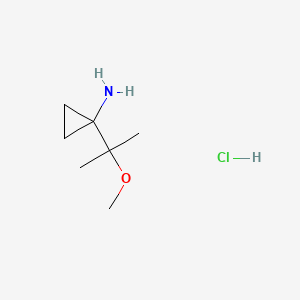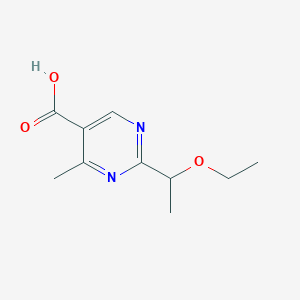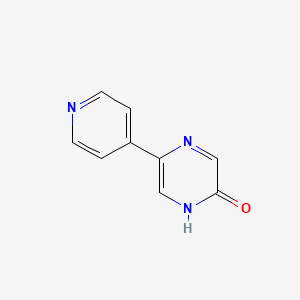
5-(Pyridin-4-YL)pyrazin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-4-YL)pyrazin-2-OL is a heterocyclic compound that features both pyridine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-YL)pyrazin-2-OL typically involves the formation of the pyrazine ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate can lead to the formation of the desired pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-YL)pyrazin-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-(Pyridin-4-YL)pyrazin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-YL)pyrazin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar structure but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Uniqueness
5-(Pyridin-4-YL)pyrazin-2-OL is unique due to its specific arrangement of the pyridine and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-pyridin-4-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-6-11-8(5-12-9)7-1-3-10-4-2-7/h1-6H,(H,12,13) |
InChI Key |
YWFVHUKLCQLTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


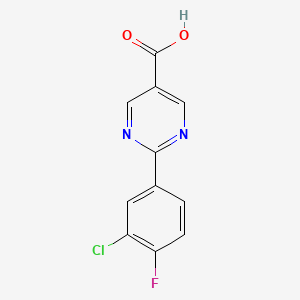
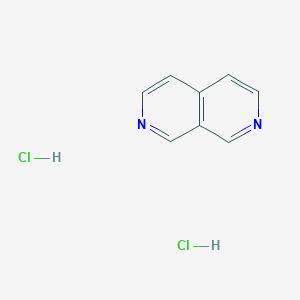
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
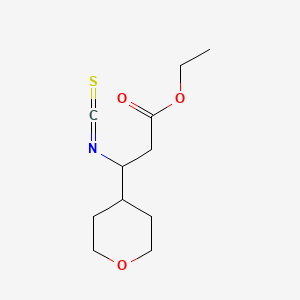


![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)
